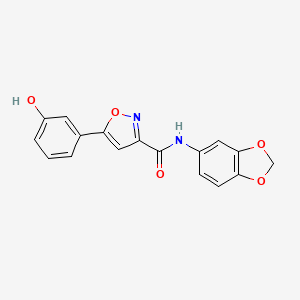

N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

Vue d'ensemble

Description

The compound N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide belongs to a class of organic molecules that include features of benzodioxoles and isoxazolecarboxamides. These features are significant in pharmaceutical chemistry due to their potential biological activities and applications in drug design.

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step organic reactions, starting from basic aromatic compounds or acids, followed by condensation, cyclocondensation, and functionalization reactions. For example, similar compounds have been synthesized through reactions involving hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide in the presence of triethylamine, indicating a complex synthesis pathway that might be applicable to our compound of interest (Altuğ et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds within this class, crystal structure determination reveals the arrangement of the molecular framework and the conformation of functional groups, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. Studies on similar compounds have shown complex molecular conformations stabilized by intramolecular hydrogen bonds and π-π stacking interactions, suggesting that this compound could exhibit similar structural features (Kumara et al., 2018).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition and Alzheimer's Disease

A study explored the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These inhibitors could decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity. Such compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, show promise in ameliorating Alzheimer's disease phenotypes, suggesting a potential application of similar compounds in neurodegenerative disease research (Lee et al., 2018).

Carbonic Anhydrase Inhibition

Research into isoxazole-containing sulfonamides has unveiled potent inhibitory effects on human carbonic anhydrase isoforms II and VII. These enzymes are crucial in physiological processes such as fluid secretion, pH regulation, and respiration. The study's findings indicate the relevance of benzene sulfonamide containing isoxazole compounds in developing treatments for conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).

Antioxidant Activity

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. The study highlights the potential of such compounds in acting as potent antioxidants, with some derivatives showing superior activity to well-known antioxidants like ascorbic acid. This suggests a scientific research application in exploring the antioxidant potential of related compounds for therapeutic use (Tumosienė et al., 2019).

Antimicrobial and Antifungal Agents

Another research avenue for compounds with similar structures involves their potential as antimicrobial and antifungal agents. Synthesis and characterization of benzamide derivatives have shown significant activity against various microbial strains. This opens up possibilities for utilizing such compounds in developing new antimicrobial treatments (Narayana et al., 2004).

Insecticidal Activity

The synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide and their evaluation for insecticidal activity against the common cutworm (Spodoptera litura F) showcases another scientific application. Such studies provide a foundation for the development of new insecticides based on the manipulation of benzodioxole and related structures (Sawada et al., 2003).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-12-3-1-2-10(6-12)15-8-13(19-24-15)17(21)18-11-4-5-14-16(7-11)23-9-22-14/h1-8,20H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUMXBYYCYJFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

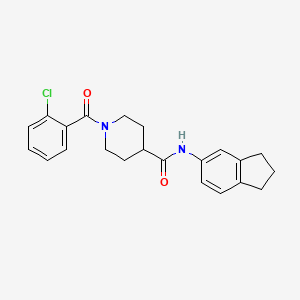

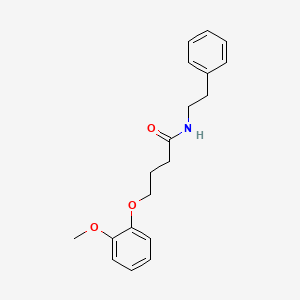

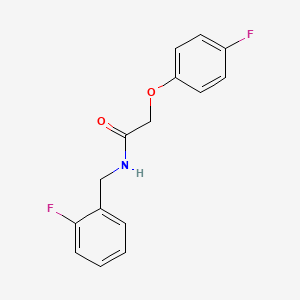

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)